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Tert-butyl 2-

aminopropylcarbamate

Cat. No.: B045510 Get Quote

Introduction: The Role of Tert-butyl 2-
aminopropylcarbamate in Synthetic Chemistry
Tert-butyl 2-aminopropylcarbamate, also known as N-Boc-1,2-diaminopropane, is a chiral

building block of significant interest in medicinal chemistry and drug development.[1] Its

structure features a propane backbone with two amino groups at the 1 and 2 positions. One of

these is a free primary amine, a nucleophilic site ready for synthetic elaboration, while the other

is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to its

utility, allowing for selective reactions at the primary amine. The Boc group can be readily

removed under acidic conditions, revealing a second primary amine for subsequent

functionalization.[1] This strategic design makes it an invaluable intermediate in the synthesis

of complex molecules, including pharmaceutical agents and chiral ligands.[1]

This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C

NMR, and Mass Spectrometry—used to verify the structure and purity of Tert-butyl 2-
aminopropylcarbamate. The insights provided herein are grounded in established

spectroscopic principles and are intended to serve as a practical reference for researchers and

professionals in the field.
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Tert-butyl 2-aminopropylcarbamate possesses a chiral center at the second carbon of the

propane chain, meaning it exists as two non-superimposable mirror images, the (R) and (S)

enantiomers. In a non-chiral solvent, the spectroscopic data for both enantiomers are identical.

The following data is applicable to the racemic mixture as well as the individual (R) and (S)

forms.

Caption: Chemical structure of Tert-butyl 2-aminopropylcarbamate.

¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for

confirming the molecular structure of a compound by mapping the chemical environments of its

hydrogen atoms. The ¹H NMR spectrum of Tert-butyl 2-aminopropylcarbamate in deuterated

chloroform (CDCl₃) provides distinct signals that can be unambiguously assigned to each

proton in the molecule.

Table 1: ¹H NMR Spectral Data for Tert-butyl 2-aminopropylcarbamate in CDCl₃[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.01 Broad Singlet 1H N-H (Carbamate)

3.24 - 2.84 Multiplet 3H
CH₂-NH-Boc & NH₂-

CH

1.45 Singlet 9H -O-C(CH₃)₃

~1.25 Broad Singlet 2H -NH₂ (Primary Amine)

1.07 Doublet (J=6.4 Hz) 3H -CH(CH₃)

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum reveals all the expected proton signals for the structure.

Boc Group Protons (δ 1.45): The nine equivalent protons of the tert-butyl group appear as a

sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting

group and its high integration value (9H) is a key identifier.
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Methyl Protons (δ 1.07): The methyl group attached to the chiral center (C2) appears as a

doublet at 1.07 ppm with a coupling constant (J) of 6.4 Hz. This splitting arises from the

coupling with the single proton on the adjacent methine (CH) group.

Aliphatic Protons (δ 3.24 - 2.84): The protons on the propane backbone (the CH and CH₂

groups) are diastereotopic and couple with each other, resulting in a complex multiplet

between 2.84 and 3.24 ppm. This region integrates to three protons.

Amine and Amide Protons (δ ~1.25 and ~5.01): The two protons of the primary amine (-NH₂)

typically appear as a broad singlet around 1.25 ppm.[2] The single proton of the carbamate (-

NH-) also appears as a broad singlet further downfield at approximately 5.01 ppm.[2] The

broadness of these peaks is due to quadrupole broadening from the nitrogen atom and

potential hydrogen exchange.

¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

While experimental ¹³C NMR data for Tert-butyl 2-aminopropylcarbamate is not readily

available in public databases, a predicted spectrum can be derived based on the known

chemical shifts of similar structures, such as its isomer Tert-butyl 3-aminopropylcarbamate[3]

and other N-Boc protected compounds.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl 2-aminopropylcarbamate
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Predicted Chemical Shift
(δ) ppm

Assignment Rationale

~156.0 C=O (Carbamate)
Typical range for carbamate

carbonyls.[3]

~79.1 -O-C(CH₃)₃
Characteristic quaternary

carbon of the Boc group.[3]

~49.0 -CH₂-NH-Boc
Aliphatic carbon adjacent to a

nitrogen atom.

~47.5 -CH(CH₃)-NH₂

Aliphatic carbon adjacent to

two other carbons and a

nitrogen.

~28.4 -O-C(CH₃)₃
Equivalent methyl carbons of

the Boc group.[3]

~20.0 -CH(CH₃)
Methyl carbon on the propane

backbone.

Interpretation of the Predicted ¹³C NMR Spectrum
The predicted spectrum shows six distinct carbon environments:

The carbamate carbonyl carbon is the most deshielded, appearing around 156.0 ppm.

The quaternary and methyl carbons of the Boc group are expected at approximately 79.1

and 28.4 ppm, respectively.

The three carbons of the propyl chain would appear in the aliphatic region, with those directly

attached to nitrogen atoms shifted downfield.

Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide

structural information through analysis of its fragmentation patterns. For Tert-butyl 2-
aminopropylcarbamate (molar mass: 174.24 g/mol [1]), electrospray ionization (ESI) is a

common technique.
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Table 3: Mass Spectrometry Data for Tert-butyl 2-aminopropylcarbamate

m/z (mass-to-charge ratio) Ion

175.2 [M+H]⁺

197.1 [M+Na]⁺

119.1 [M+H - C₄H₈]⁺

75.1 [M+H - C₅H₉O₂]⁺

58.1 [C₃H₈N]⁺

Data for [M+H]⁺ is from experimental ESI-MS.[2] Other m/z values are based on predicted

fragmentation.[6]

Interpretation of the Mass Spectrum and Fragmentation
Pathway
Under ESI conditions, the molecule is readily protonated to form the pseudomolecular ion

[M+H]⁺ at m/z 175.2.[2] A common fragmentation pathway for Boc-protected amines involves

the loss of isobutylene (56 Da) through a McLafferty-type rearrangement, which would result in

a peak at m/z 119.1.[7] Further fragmentation can occur, with cleavage of the propane

backbone leading to characteristic ions.

[M+H]⁺
m/z = 175.2

[M+H - C₄H₈]⁺
m/z = 119.1

- C₄H₈ (isobutylene)

[C₃H₈N]⁺
m/z = 58.1

- C₅H₉NO₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

